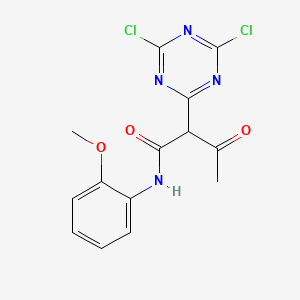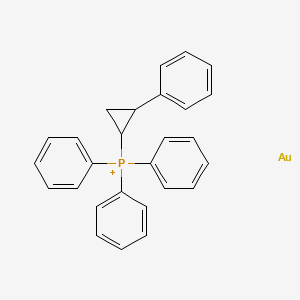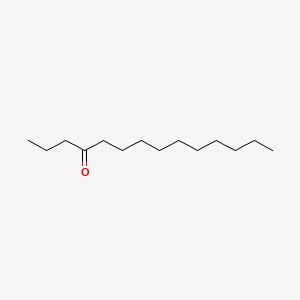
4-Tetradecanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a ketone with a long carbon chain, making it a member of the aliphatic ketones. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Tetradecanone can be synthesized through several methods. One common method involves the reaction of myristoyl chloride with phenol in the presence of aluminum chloride in solvents like tetrachloroethane or nitrobenzene . Another method includes the Fries rearrangement of phenyl myristate with aluminum chloride . Additionally, it can be obtained by the reaction of myristic acid with phenol in the presence of zinc chloride (Nencki reaction) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Tetradecanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts are employed.
Major Products Formed:
Oxidation: Tetradecanoic acid.
Reduction: Tetradecanol.
Substitution: Various substituted tetradecanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Tetradecanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Mecanismo De Acción
The mechanism of action of 4-Tetradecanone involves its interaction with various molecular targets and pathways. As a ketone, it can participate in redox reactions, acting as an electron donor or acceptor. It can also form hydrogen bonds with biological molecules, influencing their structure and function. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or as a pharmaceutical agent .
Comparación Con Compuestos Similares
Tetradecane: A hydrocarbon with the formula C₁₄H₃₀, lacking the ketone functional group.
Tetradecanol: An alcohol with the formula C₁₄H₃₀O, differing by the presence of a hydroxyl group instead of a carbonyl group.
Uniqueness of 4-Tetradecanone: this compound is unique due to its ketone functional group, which imparts distinct chemical reactivity compared to its hydrocarbon and alcohol counterparts. This functional group allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
26496-20-8 |
|---|---|
Fórmula molecular |
C14H28O |
Peso molecular |
212.37 g/mol |
Nombre IUPAC |
tetradecan-4-one |
InChI |
InChI=1S/C14H28O/c1-3-5-6-7-8-9-10-11-13-14(15)12-4-2/h3-13H2,1-2H3 |
Clave InChI |
OWIOJZLDFONFSU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(=O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Hydroxy-(4-methoxyphenyl)methyl]benzoic acid methyl ester](/img/structure/B13789654.png)
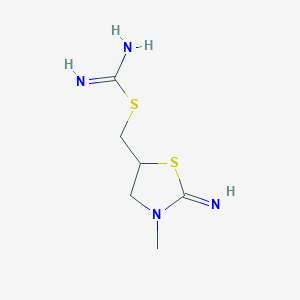
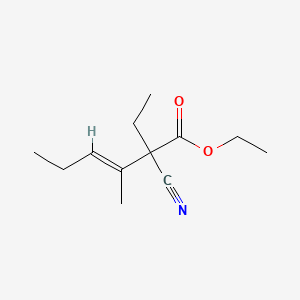
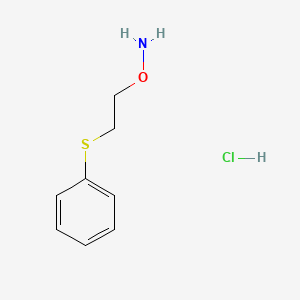
![(7,14,27,33,40-pentasulfooxy-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(29),2(18),3(16),4,6,8,10,12,14,19,21,23,25,27,31(44),32,34,36,38,40,42-henicosaen-20-yl) hydrogen sulfate](/img/structure/B13789676.png)
![N-Allyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German]](/img/structure/B13789678.png)
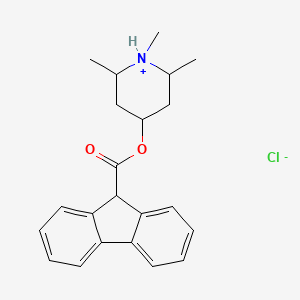
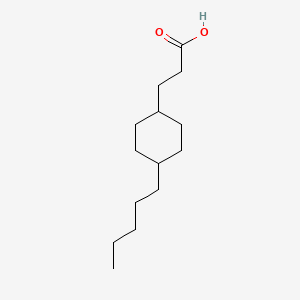
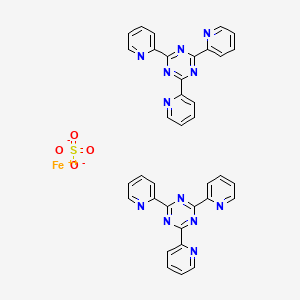
![1-[1-(Trifluoroacetyl)piperidin-4-yl]indoline-5-sulfonyl chloride](/img/structure/B13789711.png)
![Spiro[3.5]nonane-2-carbonyl chloride](/img/structure/B13789717.png)
![Carbon monoxide;1-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-[[2-[[4-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-oxidonaphthalen-2-yl]methylideneamino]cyclohexyl]iminomethyl]naphthalen-2-olate;ruthenium(2+)](/img/structure/B13789721.png)
